![molecular formula C12H16O4S B12902867 Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate CAS No. 141791-83-5](/img/no-structure.png)
Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate is a synthetic organic compound belonging to the benzofuran family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2,3-dihydro-1-benzofuran with ethyl sulfonate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to enhance reaction rates and yields while reducing energy consumption and reaction times . Additionally, continuous flow reactors may be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may inhibit key signaling pathways, leading to apoptosis and reduced cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-indanol: Shares a similar core structure but lacks the sulfonate group, resulting in different chemical properties and applications.
Indole derivatives: Contain a similar heterocyclic structure and exhibit diverse biological activities, including antiviral and anticancer properties.
Thiazole derivatives: Another class of heterocyclic compounds with significant biological activities, such as antifungal and antibacterial properties.
Uniqueness
Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate is unique due to its specific combination of the benzofuran core and the sulfonate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
141791-83-5 | |
Molekularformel |
C12H16O4S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
ethyl 3,3-dimethyl-2H-1-benzofuran-5-sulfonate |
InChI |
InChI=1S/C12H16O4S/c1-4-16-17(13,14)9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3 |
InChI-Schlüssel |
YEIIYOHLGJZIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC2=C(C=C1)OCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.